molecular formula C13H15NO B2813173 1-(3-Benzylazetidin-1-yl)prop-2-en-1-one CAS No. 2189710-77-6

1-(3-Benzylazetidin-1-yl)prop-2-en-1-one

Cat. No. B2813173
CAS RN: 2189710-77-6
M. Wt: 201.269
InChI Key: ZSELNZBVQPPLIH-UHFFFAOYSA-N
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Description

This compound is a type of organic compound known as an azetidine, which is a four-membered heterocyclic ring with one nitrogen atom . It also contains a prop-2-en-1-one group, which is a type of unsaturated ketone .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through reactions such as the Claisen-Schmidt condensation . This involves the reaction of an aromatic aldehyde or ketone with a suitable carbonyl compound in the presence of a base .


Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques such as X-ray crystallography . Theoretical calculations of geometric parameters can also be performed using methods such as DFT B3LYP/6-311G (d,p) .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, mechanical properties such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus and Poisson’s ratio can be calculated using molecular dimension simulations .

properties

IUPAC Name

1-(3-benzylazetidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-2-13(15)14-9-12(10-14)8-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSELNZBVQPPLIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Benzylazetidin-1-yl)prop-2-en-1-one

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